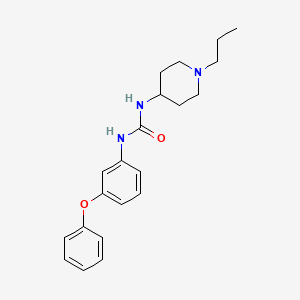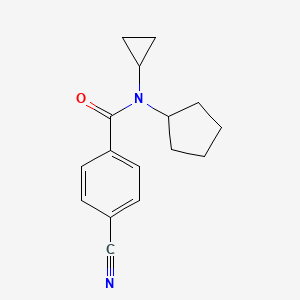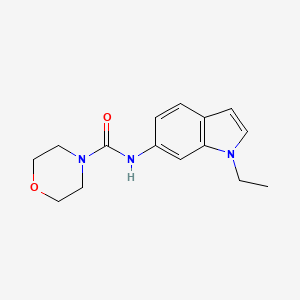
N-(1-methyl-2-oxopyridin-3-yl)thiomorpholine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-methyl-2-oxopyridin-3-yl)thiomorpholine-4-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a thiomorpholine derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and future directions for research.
Wirkmechanismus
The mechanism of action of N-(1-methyl-2-oxopyridin-3-yl)thiomorpholine-4-carboxamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the brain. It has also been suggested that it may act by inducing apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(1-methyl-2-oxopyridin-3-yl)thiomorpholine-4-carboxamide has been shown to have various biochemical and physiological effects. In studies on cancer cells, it has been shown to inhibit cell growth and induce apoptosis. In studies on Alzheimer's disease, it has been shown to improve cognitive function and reduce the accumulation of amyloid-beta plaques in the brain. In studies on herbicidal activity, it has been shown to inhibit the growth of various weeds.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(1-methyl-2-oxopyridin-3-yl)thiomorpholine-4-carboxamide in lab experiments include its potential as a versatile compound with applications in various fields. However, its limitations include the need for further research to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
For research on N-(1-methyl-2-oxopyridin-3-yl)thiomorpholine-4-carboxamide include further studies on its mechanism of action, potential side effects, and applications in medicine, agriculture, and environmental science. It may also be studied for its potential as a treatment for other diseases, such as Parkinson's disease and Huntington's disease. Additionally, it may be studied for its potential as a tool for chemical biology research.
Synthesemethoden
The synthesis of N-(1-methyl-2-oxopyridin-3-yl)thiomorpholine-4-carboxamide has been achieved through various methods, including the reaction of 3-acetylpyridine with thiomorpholine-4-carboxylic acid and the reaction of 3-amino-2-methylpyridine with thiomorpholine-4-carboxylic acid chloride. The compound has also been synthesized through the reaction of 3-acetyl-2-methylpyridine with thiomorpholine-4-carboxylic acid in the presence of triethylamine.
Wissenschaftliche Forschungsanwendungen
N-(1-methyl-2-oxopyridin-3-yl)thiomorpholine-4-carboxamide has been studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, it has been studied for its potential as an anticancer agent and as a treatment for Alzheimer's disease. In agriculture, it has been studied for its potential as a herbicide and as a growth regulator. In environmental science, it has been studied for its potential as a pollutant remediation agent.
Eigenschaften
IUPAC Name |
N-(1-methyl-2-oxopyridin-3-yl)thiomorpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2S/c1-13-4-2-3-9(10(13)15)12-11(16)14-5-7-17-8-6-14/h2-4H,5-8H2,1H3,(H,12,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXLUBUFPNKORGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)NC(=O)N2CCSCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-N-[1-(oxolan-2-yl)ethyl]-2,3-dihydroindole-1-carboxamide](/img/structure/B7564886.png)
![N-methyl-N-(2-piperidin-1-ylethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7564902.png)


![N-[(2,6-dichlorophenyl)methyl]-1,1-dioxothiolan-3-amine;hydrochloride](/img/structure/B7564919.png)
![2-Chloro-4-[(4-hydroxyoxan-4-yl)methylamino]benzonitrile](/img/structure/B7564935.png)


![N-[4-(dimethylamino)-2-(trifluoromethyl)phenyl]-2-(4-methoxyphenyl)pyrrolidine-1-carboxamide](/img/structure/B7564960.png)


![1-[(4-Bromo-3-methylphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B7564987.png)

![(E)-3-[3-bromo-4-[(4-chlorophenyl)methoxy]-5-ethoxyphenyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B7564992.png)